BDP TR NHS ester BDP TR NHS ester BDP TR is a bright and photostable borondipyrromethene dye, which is especially suitable for microscopy applications. The dye has a long excited state lifetime, and is therefore is useful for fluorescence polarization assays. Its large two-photon cross section makes this dye useful for two-photon spectroscopy. This NHS ester is an amine-reactive form of the dye.
Brand Name: Vulcanchem
CAS No.: 150152-65-1
VCID: VC0520673
InChI: InChI=1S/C25H18BF2N3O5S/c27-26(28)29-17(14-18-6-10-21(30(18)26)22-2-1-13-37-22)5-9-20(29)16-3-7-19(8-4-16)35-15-25(34)36-31-23(32)11-12-24(31)33/h1-10,13-14H,11-12,15H2
SMILES: [B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)ON6C(=O)CCC6=O)(F)F
Molecular Formula: C25H18BF2N3O5S
Molecular Weight: 521.3

BDP TR NHS ester

CAS No.: 150152-65-1

Cat. No.: VC0520673

Molecular Formula: C25H18BF2N3O5S

Molecular Weight: 521.3

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

BDP TR NHS ester - 150152-65-1

Specification

CAS No. 150152-65-1
Molecular Formula C25H18BF2N3O5S
Molecular Weight 521.3
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetate
Standard InChI InChI=1S/C25H18BF2N3O5S/c27-26(28)29-17(14-18-6-10-21(30(18)26)22-2-1-13-37-22)5-9-20(29)16-3-7-19(8-4-16)35-15-25(34)36-31-23(32)11-12-24(31)33/h1-10,13-14H,11-12,15H2
Standard InChI Key BQEJRWFJZINFCP-UHFFFAOYSA-N
SMILES [B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)ON6C(=O)CCC6=O)(F)F
Appearance Solid powder

Introduction

Chemical Composition and Structure

BDP TR NHS ester belongs to the borondipyrromethene (BODIPY) family of fluorescent dyes. The compound consists of a boron-dipyrromethene core with an N-hydroxysuccinimide (NHS) ester functional group that enables biomolecule conjugation.

Basic Chemical Properties

The chemical properties of BDP TR NHS ester are summarized in the following table:

PropertyValue
Chemical NameBorondipyrromethene TR NHS ester
CAS Number150152-65-1
Molecular FormulaC₂₅H₁₈BF₂N₃O₅S
Molecular Weight521.3 g/mol
IUPAC Name(2,5-dioxopyrrolidin-1-yl) 2-[4-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.0³,⁷]dodeca-1(12),4,6,8,10-pentaen-4-yl)phenoxy]acetate
AppearanceDark blue-black crystals
SolubilityGood in DMF, DMSO, and DCM

Structural Characteristics

The BDP TR NHS ester molecule features a thiophene-substituted BODIPY core that contributes to its red-shifted absorption and emission properties. The NHS ester functional group is connected to the fluorophore through a phenoxy linker, which allows for efficient coupling with primary amines . This structural configuration enables the creation of stable bioconjugates while preserving the fluorescent properties of the dye .

Spectroscopic Properties

BDP TR NHS ester exhibits spectroscopic characteristics similar to those of Texas Red (ROX) dye, making it valuable for applications requiring longer wavelength fluorescence detection.

Absorption and Emission Profile

The spectroscopic properties of BDP TR NHS ester are summarized in the following table:

PropertyValue
Excitation/Absorption Maximum589 nm
Extinction Coefficient (ε)69,000 L·mol⁻¹·cm⁻¹
Emission Maximum616 nm
Fluorescence Quantum Yield0.9
CF 2600.15
CF 2800.19

Performance Characteristics

Functional Applications

Bioconjugation Chemistry

The NHS ester group present in BDP TR NHS ester is designed specifically for reacting with primary amine groups. This reaction occurs efficiently under mild conditions:

  • The NHS ester reacts specifically with primary amines (such as lysine residues in proteins) at neutral to slightly basic pH conditions (pH 7-9) .

  • This reaction forms a stable amide bond between the fluorophore and the target biomolecule .

  • The conjugation can be performed with various targets including proteins, peptides, antibodies, aminosilane-coated surfaces, and other amine-modified biopolymers .

Research Applications

BDP TR NHS ester finds utility in numerous research fields due to its favorable spectral characteristics and conjugation capabilities:

ApplicationDetails
MicroscopyWidely used for cellular and tissue imaging due to its brightness and photostability
Fluorescence Polarization AssaysParticularly suitable due to its long excited-state lifetime
Protein and Peptide LabelingEnables tracking and visualization of biomolecules in complex systems
Two-Photon SpectroscopyBeneficial due to its large two-photon cross-section
ImmunoassaysUsed as a chemiluminescent coupling compound for detection applications

Comparative Analysis and Variants

BDP TR-X-NHS Ester Comparison

A significant variant of BDP TR NHS ester is the BDP TR-X-NHS ester, which incorporates an extended linker:

FeatureBDP TR NHS esterBDP TR-X-NHS ester
Molecular Weight521.3 g/mol634.46 g/mol
Molecular FormulaC₂₅H₁₈BF₂N₃O₅SC₃₁H₂₉N₄BF₂O₆S
CAS Number150152-65-1197306-80-2
LinkerStandardExtended aminohexanoic acid (C6) linker
Primary AdvantageCompact sizeBetter separation between dye and biomolecule

The BDP TR-X-NHS ester variant provides improved separation between the fluorophore and the conjugated biomolecule due to its extended aminohexanoic acid (C6) linker . This separation can be advantageous in reducing potential steric hindrance or fluorophore-induced perturbation of biomolecule function . According to recent market information, BDP TR-X-NHS ester appears to be supplanting the original BDP TR NHS ester in commercial offerings .

Advantages Over Other Fluorophores

BDP TR NHS ester offers several advantages compared to other fluorophores in the same spectral range:

  • High photostability allows for extended imaging periods without significant photobleaching

  • Exceptional quantum yield (0.9) contributes to brighter signals and improved detection sensitivity

  • Moderate hydrophobicity provides a balance between solubility in aqueous environments and cell permeability

  • Relatively low molecular weight (521.3 g/mol) minimizes steric interference with biomolecule function

  • Long excited-state lifetime makes it particularly suitable for fluorescence polarization applications

Recent Research Trends

Recent scientific investigations have expanded the applications of BDP TR NHS ester in various fields:

Advanced Imaging Applications

The exceptional photophysical properties of BDP TR NHS ester have led to its adoption in advanced imaging techniques. Researchers have leveraged its high quantum yield and photostability for extended time-lapse imaging of cellular processes . Additionally, its large two-photon cross-section has proven valuable for deep tissue imaging with reduced photodamage .

Multiplex Detection Systems

The spectral characteristics of BDP TR NHS ester, with excitation at 589 nm and emission at 616 nm, position it well for multiplex detection systems where multiple fluorophores are used simultaneously. This application has been particularly useful in high-content screening and cytometry applications . Recent patent literature mentions its utility in developing chemiluminescent compounds for multiplexing applications .

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